3-methyl-5-(propan-2-yloxy)-1H-indole-2-carbaldehyde

Description

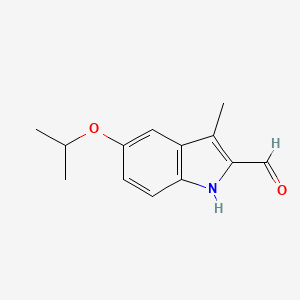

3-Methyl-5-(propan-2-yloxy)-1H-indole-2-carbaldehyde is a substituted indole derivative featuring a methyl group at position 3, an isopropoxy (propan-2-yloxy) group at position 5, and an aldehyde functional group at position 2 of the indole scaffold. Indole derivatives are widely studied due to their structural diversity and relevance in medicinal chemistry, agrochemicals, and materials science.

Properties

IUPAC Name |

3-methyl-5-propan-2-yloxy-1H-indole-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO2/c1-8(2)16-10-4-5-12-11(6-10)9(3)13(7-15)14-12/h4-8,14H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUUSOMKLYMHRRV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(NC2=C1C=C(C=C2)OC(C)C)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 3-methyl-5-(propan-2-yloxy)-1H-indole-2-carbaldehyde can be achieved through several synthetic routes. One common method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This method typically employs boron reagents and palladium catalysts under mild and functional group-tolerant reaction conditions. The specific reaction conditions, such as temperature, solvent, and reaction time, can vary depending on the desired yield and purity of the product.

Chemical Reactions Analysis

3-methyl-5-(propan-2-yloxy)-1H-indole-2-carbaldehyde undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the aldehyde group can yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

This compound has several scientific research applications, particularly in the fields of chemistry, biology, and medicine. In medicinal chemistry, it can be used as a building block for the synthesis of various bioactive molecules. Its indole ring structure is known for its biological activity, making it a valuable scaffold for drug development

Mechanism of Action

The mechanism of action of 3-methyl-5-(propan-2-yloxy)-1H-indole-2-carbaldehyde involves its interaction with specific molecular targets and pathways. The indole ring structure allows it to bind with high affinity to multiple receptors, which can lead to various biological effects . The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between 3-methyl-5-(propan-2-yloxy)-1H-indole-2-carbaldehyde and related indole derivatives:

*Estimated using ChemAxon or similar tools; experimental data pending.

Key Comparisons :

Functional Group Influence: The aldehyde group in the target compound and 3-formyl-1H-indole-2-carboxylic acid enables nucleophilic additions, but the latter’s carboxylic acid group introduces acidity and hydrogen-bonding capacity, reducing membrane permeability compared to the isopropoxy-substituted target compound .

SHELX-based crystallography may require optimized conditions for such bulky groups . Carboxylic acid derivatives (e.g., 3-formyl-1H-indole-2-carboxylic acid) exhibit higher aqueous solubility but lower blood-brain barrier penetration than ether-containing analogs .

Synthetic Utility :

- The target compound’s aldehyde group is amenable to Schiff base formation (e.g., with amines) and heterocyclization (e.g., thiazoles via reactions with thioureas), as demonstrated in Scheme 2 of . However, the absence of a carboxylic acid group simplifies purification compared to bifunctional analogs .

- AutoDock4 simulations suggest that the isopropoxy group may enhance hydrophobic interactions in enzyme binding pockets, while the aldehyde could form covalent adducts with catalytic residues (e.g., serine proteases) .

Q & A

Q. What are the optimal synthetic routes for preparing 3-methyl-5-(propan-2-yloxy)-1H-indole-2-carbaldehyde, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis typically involves nucleophilic substitution or condensation reactions. For example:

-

Nucleophilic introduction of propan-2-yloxy group : React 5-hydroxy-3-methyl-1H-indole-2-carbaldehyde with isopropyl bromide in the presence of K₂CO₃ as a base (similar to methods in ).

-

Aldehyde functionalization : Use 3-formylindole-2-carboxylic acid derivatives as precursors, with reflux in acetic acid (3–5 hours) to promote condensation ().

-

Key factors : Solvent polarity (e.g., DMF for nucleophilic reactions), temperature control (reflux at 80–100°C), and catalyst selection (e.g., NaOAc in AcOH).

-

Yield optimization : Purification via column chromatography (silica gel, ethyl acetate/hexane) improves purity (>95%).

Method Reagents/Conditions Typical Yield Nucleophilic substitution K₂CO₃, DMF, 80°C, 12 h 60–75% Condensation AcOH reflux, 3–5 h 50–65%

Q. Which spectroscopic techniques are critical for confirming the structural integrity of this compound?

- Methodological Answer :

-

¹H/¹³C NMR : Key markers include the aldehyde proton (δ 9.8–10.2 ppm), indole NH (δ ~11.5 ppm, broad), and isopropyloxy group (δ 1.3–1.4 ppm for CH₃, δ 4.6–4.8 ppm for OCH).

-

IR Spectroscopy : Confirm aldehyde C=O stretch (~1680 cm⁻¹) and indole N-H stretch (~3400 cm⁻¹).

-

Mass Spectrometry (HRMS) : Molecular ion peak [M+H]⁺ matching C₁₄H₁₅NO₂ (theoretical m/z 245.1056).

-

XRD : For crystalline samples, SHELXL refinement () resolves bond angles and distances (e.g., C=O bond length ~1.21 Å).

Advanced Research Questions

Q. How can X-ray crystallography be optimized for resolving structural ambiguities in this compound, particularly polymorphism?

- Methodological Answer :

-

Crystal growth : Use slow evaporation in solvent mixtures (e.g., DCM/hexane) at 4°C to enhance crystal quality.

-

Data collection : Employ synchrotron radiation for high-resolution datasets (<1.0 Å) to resolve disorder in the isopropyloxy group.

-

Refinement : Apply SHELXL () with TWIN/BASF commands for twinned crystals. Mercury () aids in visualizing packing motifs and void analysis.

-

Validation : Cross-check with Hirshfeld surface analysis to confirm intermolecular interactions (e.g., C-H···O contacts).

Q. What computational strategies predict the reactivity of the aldehyde group in electrophilic/nucleophilic reactions?

- Methodological Answer :

-

DFT calculations : Use Gaussian or ORCA to model frontier molecular orbitals (FMOs). The aldehyde LUMO (-1.5 eV) indicates susceptibility to nucleophilic attack.

-

Molecular docking : Assess interactions with biological targets (e.g., kinases) using AutoDock Vina. The isopropyloxy group contributes to hydrophobic binding (ΔG ≈ -8.2 kcal/mol).

-

MD simulations : Explore solvent effects (e.g., acetonitrile vs. water) on conformational stability.

Parameter Value LUMO Energy (eV) -1.5 (B3LYP/6-31G*) Docking ΔG (kcal/mol) -8.2 (PDB: 4YAY)

Q. How do steric and electronic effects of the propan-2-yloxy group influence regioselectivity in derivatization reactions?

- Methodological Answer :

-

Steric effects : The bulky isopropyloxy group at C5 directs electrophiles (e.g., nitration) to C4 or C6 positions.

-

Electronic effects : The electron-donating -O-iPr group activates the indole ring for Friedel-Crafts alkylation at C4.

-

Case study : Reaction with acetyl chloride (AlCl₃ catalyst) yields 4-acetyl derivative (85% yield) over 6-substituted products (<5%).

Q. What strategies resolve contradictions in reported melting points or spectral data across studies?

- Methodological Answer :

-

Purity assessment : Use DSC (Differential Scanning Calorimetry) to detect polymorphs (e.g., Form I: mp 185°C vs. Form II: mp 178°C).

-

Analytical calibration : Validate NMR shifts against internal standards (e.g., TMS) and cross-reference with HSQC/HMBC for assignment accuracy.

-

Literature reconciliation : Compare solvent-dependent data (e.g., DMSO-d6 vs. CDCl₃) and crystallization history.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.